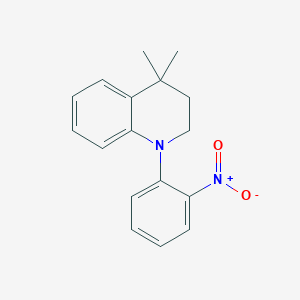![molecular formula C15H13BrN2OS B8497151 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8497151.png)
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine
Vue d'ensemble
Description
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to the thieno[2,3-b]pyridine core. Thieno[2,3-b]pyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 2-position of the thieno[2,3-b]pyridine core using brominating agents such as N-bromosuccinimide (NBS).
Substitution Reactions: Introduction of the methyl and methoxyphenyl groups through substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.
Analyse Des Réactions Chimiques
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Thieno[2,3-b]pyridine derivatives are investigated for their electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific biological context and the nature of the compound’s activity.
Comparaison Avec Des Composés Similaires
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can be compared with other thieno[2,3-b]pyridine derivatives, such as:
2-Bromo-3-methylthieno[2,3-b]pyridine: Lacks the methoxyphenyl group, which may result in different biological activity and chemical properties.
6-Methyl-3-phenylthieno[2,3-b]pyridine:
3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridine: Lacks both the bromine atom and the methyl group, leading to distinct chemical behavior and biological effects.
Propriétés
Formule moléculaire |
C15H13BrN2OS |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C15H13BrN2OS/c1-8-6-11(17)13-12(14(16)20-15(13)18-8)9-4-3-5-10(7-9)19-2/h3-7H,1-2H3,(H2,17,18) |
Clé InChI |
GJNWNTFJUJAQSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)OC)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B8497105.png)

![N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide](/img/structure/B8497123.png)

![1-(4-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8497131.png)


